molecular formula C9H13N3O2 B13324641 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13324641
M. Wt: 195.22 g/mol
InChI Key: WFUKBWMCWJEMRA-UHFFFAOYSA-N
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Description

1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound that contains both a pyrazole ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or palladium can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation, and various catalysts such as ruthenium and palladium for cyclization and coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the modulation of biological processes, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both an amino group and a pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-amino-3-pyrazol-1-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c10-9(8(13)14)3-2-7(6-9)12-5-1-4-11-12/h1,4-5,7H,2-3,6,10H2,(H,13,14)

InChI Key

WFUKBWMCWJEMRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N2C=CC=N2)(C(=O)O)N

Origin of Product

United States

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